molecular formula C16H26N2O B1306621 (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine CAS No. 302557-63-7

(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine

Cat. No. B1306621
CAS RN: 302557-63-7
M. Wt: 262.39 g/mol
InChI Key: GDGJJJMFINQFHI-UHFFFAOYSA-N
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Description

4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . It’s also used in the synthesis of various organic compounds .


Synthesis Analysis

Benzyl ethers, such as 4-Methoxybenzyl alcohol, can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol .


Molecular Structure Analysis

The molecular weight of 4-Methoxybenzyl alcohol is 138.16 . Its molecular structure can be represented by the SMILES string COc1ccc(CO)cc1 .


Chemical Reactions Analysis

4-Methoxybenzyl alcohol can undergo catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde . It can also be converted to organohalides in ionic liquids .


Physical And Chemical Properties Analysis

4-Methoxybenzyl alcohol is a solid at room temperature. It has a refractive index of 1.544, a boiling point of 259 °C, and a melting point of 22-25 °C. It is freely soluble in alcohol and diethyl ether but insoluble in water .

Scientific Research Applications

Dopamine D2 Receptor Ligands

Dopamine is crucial in the central and peripheral nervous systems, affecting several types of dopamine receptors (D1–5Rs). Ligands for D2 receptors, which share structural motifs with the query compound, are used in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. These ligands often include aromatic moieties and cyclic amines, which are key features in many pharmacologically active compounds (Jůza et al., 2022).

Nucleophilic Aromatic Substitution

The reaction mechanisms involving piperidine and nitro-group-containing compounds through nucleophilic aromatic substitution provide insights into synthesizing and modifying compounds with similar structures. These reactions are fundamental in organic synthesis, including pharmaceutical development, where aromatic amines and cyclic compounds are commonly used (Pietra & Vitali, 1972).

Copper Catalyst Systems in C-N Bond Forming

Copper-mediated systems for C–N bond formation involving aromatic, heterocyclic, and aliphatic amines are significant in synthesizing complex organic molecules, including those with piperidine structures. These reactions are pivotal in drug synthesis and the development of new therapeutic agents (Kantam et al., 2013).

Applications in Antimicrobial Agents

Compounds with benzofuran scaffolds, which share some structural resemblance to aromatic and heterocyclic compounds in the query, have been identified as potential antimicrobial agents. These compounds are widely found in natural products and synthetic compounds, indicating the broad applicability of such structures in developing new therapeutic agents (Hiremathad et al., 2015).

Safety and Hazards

4-Methoxybenzyl alcohol may cause skin irritation and serious eye damage. It may also cause an allergic skin reaction .

Future Directions

The use of 4-Methoxybenzyl alcohol and similar compounds in the synthesis of various organic compounds continues to be a subject of research. For example, new benzylating reagents are being explored for their potential to allow protection under neutral conditions .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-12-11-18(3)13(2)9-16(12)17-10-14-5-7-15(19-4)8-6-14/h5-8,12-13,16-17H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGJJJMFINQFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine

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